molecular formula C20H22N2O3S B3209382 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 1058468-82-8

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B3209382
CAS No.: 1058468-82-8
M. Wt: 370.5 g/mol
InChI Key: QIJGIRSLOBPNEF-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a cyclopropane ring, an indoline moiety, and a methanesulfonamide group, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:

    Formation of the cyclopropanecarbonyl intermediate: This can be achieved through the reaction of cyclopropanecarboxylic acid with suitable reagents like thionyl chloride to form the corresponding acyl chloride.

    Indoline derivatization: Indoline can be reacted with the acyl chloride to form the cyclopropanecarbonyl indoline derivative.

    Sulfonamide formation: The final step involves the reaction of the indoline derivative with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.

    Tolbutamide: A sulfonylurea used in the treatment of diabetes.

Uniqueness

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide is unique due to its combination of a cyclopropane ring, an indoline moiety, and a methanesulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-2-4-15(5-3-14)13-26(24,25)21-18-9-8-16-10-11-22(19(16)12-18)20(23)17-6-7-17/h2-5,8-9,12,17,21H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJGIRSLOBPNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide
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N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide
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N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide
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N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide
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N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide
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N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-(p-tolyl)methanesulfonamide

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